molecular formula C16H10F3NO B3137433 2,2,2-trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide CAS No. 439095-53-1

2,2,2-trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide

Cat. No.: B3137433
CAS No.: 439095-53-1
M. Wt: 289.25 g/mol
InChI Key: JZSYMWHPSOGDEI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide ( 439095-53-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C16H10F3NO and a molecular weight of 289.25 g/mol , this compound features a distinct molecular architecture comprising a phenylethynyl group linked to a trifluoroacetamide-substituted phenyl ring. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is particularly useful for exploring structure-activity relationships and as a building block in the development of more complex molecules. Researchers utilize this and related trifluoroacetamide derivatives in various applications, including the synthesis of novel compounds and as a standard in analytical studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)15(21)20-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSYMWHPSOGDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210635
Record name 2,2,2-Trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-53-1
Record name 2,2,2-Trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide typically involves the reaction of 2-(trifluoromethyl)aniline with 4-(2-phenylethynyl)benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenylethynyl group allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthetic Chemistry

2,2,2-Trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide serves as a valuable building block in the synthesis of complex organic molecules and polymers. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, enhances its utility in creating diverse chemical entities.

Reaction TypeExample ReagentsOutcomes
Oxidation Potassium permanganateCarboxylic acids
Reduction Lithium aluminum hydrideAlcohols or amines
Substitution Amines or thiolsDiverse derivatives

Biological Research

Recent studies have investigated the compound's potential as a bioactive agent with antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity, facilitating interaction with biological membranes.

  • Case Study: A study published in Journal of Medicinal Chemistry explored derivatives of trifluorinated compounds for their cytotoxic effects against cancer cell lines. The results indicated that compounds similar to this compound exhibited significant activity against various tumor types.

Medicinal Chemistry

The compound is being explored for its role in drug development due to its enhanced stability and bioavailability. Researchers are investigating its potential as a lead compound for designing new pharmaceuticals targeting specific diseases.

  • Case Study: Research conducted at a leading pharmaceutical institute demonstrated that modifications of this compound could lead to new therapies for resistant bacterial strains.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation. Its applications extend to coatings, adhesives, and other polymeric materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenylethynyl group may also contribute to the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The trifluoroacetamide group is a common motif in several analogs, but substituents on the phenyl ring dictate distinct physicochemical and functional properties. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2,2,2-Trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide Phenylethynyl (C₆H₅-C≡C-) at para C₁₆H₁₁F₃NO ~304.27 (estimated) Conjugated system; potential for π-π stacking -
2,2,2-Trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide (4c) Trifluoromethyl (-CF₃) at ortho C₉H₅F₆NO 273.14 Mosquito repellent (Aedes aegypti)
2,2,2-Trifluoro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide Nitro (-NO₂) and -CF₃ at meta C₉H₄F₆N₂O₂ 310.13 High purity (>95%); analytical data available
2,2,2-Trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide Boronic ester at para C₁₄H₁₇BF₃NO₃ 343.10 Intermediate for Suzuki-Miyaura coupling
N,N′-(Oxydi-4,1-phenylene)bis(2,2,2-trifluoroacetamide) Dual trifluoroacetamide groups C₁₆H₁₀F₆N₂O₃ 392.25 Dimeric structure; enhanced thermal stability

Key Observations :

  • Bioactivity : Compound 4c (2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide) exhibits mosquito repellent activity, suggesting that ortho-substituted trifluoromethyl groups may enhance bioactivity .
  • Synthetic Utility: Boronic ester analogs (e.g., ) serve as intermediates in cross-coupling reactions, highlighting the adaptability of trifluoroacetamide derivatives in organoboron chemistry.
Physicochemical Properties
  • Solubility : Trifluoromethyl groups enhance hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability .
  • Thermal Stability : Dimeric analogs (e.g., ) exhibit higher thermal stability due to hydrogen-bonded networks, whereas the target compound’s conjugated system may favor crystallinity.

Biological Activity

2,2,2-Trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide (CAS No. 439095-53-1) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological applications. The compound's structure includes a trifluoromethyl group and a phenylethynyl moiety, which contribute to its reactivity and stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H10F3NO
  • Molecular Weight : 289.25 g/mol
  • Structural Features :
    • Trifluoromethyl group enhances lipophilicity.
    • Phenylethynyl group may improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group allows for better membrane penetration, facilitating intracellular effects. Upon entering the cell, the compound may interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This mechanism is crucial in understanding its potential therapeutic roles.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. The presence of the trifluoromethyl group has been associated with enhanced bioactivity against certain pathogens. For instance, studies have shown that fluorinated compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to modulate pathways involved in cell proliferation and apoptosis. For example:

  • Study Findings : In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways .
  • Mechanism : The phenylethynyl moiety may enhance interactions with specific receptors involved in cancer signaling pathways.

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may influence neuropharmacological processes. It has been proposed that it could act as an antiglutamatergic agent, potentially impacting disorders related to glutamate signaling . This could have implications for treating neurodegenerative diseases and psychiatric disorders.

Research Findings and Case Studies

StudyFindingsImplications
Investigated fluorinated compounds' effects on microbial resistancePotential use in developing new antibiotics
Explored anticancer properties through apoptosis inductionPossible development of novel cancer therapies
Assessed neuropharmacological effects related to glutamate signalingInsights into treating neurodegenerative disorders

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2,2,2-trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a phenylethynyl moiety to a fluorinated acetamide backbone. Key steps include:

  • Solvent selection : Dichloromethane or heptane for solubility and reaction efficiency .
  • Base utilization : Potassium carbonate to facilitate deprotonation and nucleophilic substitution .
  • Temperature control : Maintaining 60–80°C to minimize side reactions and improve yield .
  • Purity monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy to track intermediate formation .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the trifluoroacetamide group and phenylethynyl substitution pattern .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and impurity detection .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and resolve synthetic byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Standardized assays : Use cell lines with consistent passage numbers and validated protocols (e.g., MTT assays for cytotoxicity) to reduce variability .
  • Structural analogs comparison : Compare activity against derivatives with modified phenylethynyl or trifluoro groups to isolate structure-activity relationships (SAR) .
  • Batch analysis : Re-test compounds from conflicting studies using identical HPLC/NMR conditions to rule out purity or degradation issues .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate isolation : Purify key intermediates (e.g., 4-(2-phenylethynyl)aniline) via column chromatography to prevent carryover impurities .
  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Sonogashira coupling efficiency .
  • Solvent-free steps : Explore mechanochemical synthesis for amidation steps to reduce solvent waste and improve atom economy .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs) .
  • ADMET prediction : Apply tools like SwissADME to model absorption, metabolism, and toxicity, focusing on trifluoromethyl group stability .
  • Quantum mechanical calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., adding sulfonyl groups for solubility) .

Data Analysis & Experimental Design

Q. What experimental controls are essential when evaluating this compound’s anti-inflammatory or anticancer activity?

  • Methodological Answer :

  • Positive controls : Use established drugs (e.g., dexamethasone for anti-inflammatory assays or doxorubicin for cytotoxicity) to benchmark activity .
  • Vehicle controls : Test DMSO or ethanol solvents at equivalent concentrations to rule out solvent-mediated effects .
  • Dose-response curves : Generate IC₅₀ values across 3+ independent experiments to ensure reproducibility .

Q. How can researchers resolve conflicting NMR data for the phenylethynyl moiety’s electronic environment?

  • Methodological Answer :

  • Variable temperature NMR : Probe dynamic effects (e.g., rotational barriers) that may obscure peak splitting .
  • COSY/NOESY experiments : Identify coupling patterns and spatial proximity of aromatic protons .
  • Comparative analysis : Overlay spectra with simpler analogs (e.g., phenylacetylene derivatives) to assign shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2,2,2-trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide

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